molecular formula C16H26ClNO2 B4395447 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Cat. No. B4395447
M. Wt: 299.83 g/mol
InChI Key: HYEICUUTQZSEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.

Mechanism of Action

1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking the β2-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking these receptors, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of β2-adrenergic agonists, such as adrenaline and noradrenaline, which are responsible for the activation of the sympathetic nervous system.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can inhibit the activation of β2-adrenergic receptors by various agonists, such as isoproterenol and salbutamol. In vivo studies have shown that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can block the bronchodilatory effects of β2-adrenergic agonists, such as salbutamol, in animal models of asthma. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to inhibit the lipolytic effects of β2-adrenergic agonists in adipose tissue.

Advantages and Limitations for Lab Experiments

1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor function without interference from other receptor subtypes. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is available in both in vitro and in vivo formulations, which allows for the investigation of β2-adrenergic receptor function in various experimental settings.
One limitation of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is a relatively potent antagonist, which can lead to off-target effects at high concentrations. Additionally, the use of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in in vivo experiments can be complicated by its relatively short half-life and rapid metabolism.

Future Directions

There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity. Additionally, further research is needed to better understand the mechanisms underlying the bronchodilatory effects of β2-adrenergic agonists and the role of β2-adrenergic receptors in the pathophysiology of asthma. Finally, the development of more selective and longer-acting β2-adrenergic receptor antagonists may provide new opportunities for the treatment of various diseases and conditions.

Scientific Research Applications

1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is commonly used in in vitro and in vivo experiments to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, respiratory function, and metabolism.

properties

IUPAC Name

1-(cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-7-5-6-10-16(13)19-12-15(18)11-17-14-8-3-2-4-9-14;/h5-7,10,14-15,17-18H,2-4,8-9,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEICUUTQZSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.